8-Ethylquinoline-2,3-dicarboxylic acid
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Overview
Description
8-Ethylquinoline-2,3-dicarboxylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 8-Ethylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,3-dicarboxylic acid, a compound with significant biological importance .
Scientific Research Applications
8-Ethylquinoline-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives aims to develop new therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Ethylquinoline-2,3-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s quinoline core allows it to act as a chelating agent, binding to metal ions and influencing various biochemical processes . This chelation can disrupt metal-dependent enzymes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Quinoline-2,3-dicarboxylic acid: Shares a similar structure but lacks the ethyl group, affecting its chemical properties and reactivity.
8-Nitroquinoline: An electron-deficient derivative with distinct reactivity and applications.
Uniqueness: This substitution can enhance its ability to interact with biological targets and improve its efficacy in various research applications .
Properties
CAS No. |
948291-43-8 |
---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
8-ethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-2-7-4-3-5-8-6-9(12(15)16)11(13(17)18)14-10(7)8/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
XRZNEVMJJACVIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)C(=O)O)C(=O)O |
Origin of Product |
United States |
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